4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile
Description
4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile is a structurally complex organic compound featuring a piperidine ring linked to a 4-cyclopropyl-6-oxo-1,6-dihydropyrimidine moiety and a benzonitrile group. The pyrimidinone ring system (6-oxo-1,6-dihydropyrimidine) is a key pharmacophore known for hydrogen-bonding interactions, while the cyclopropyl substituent may enhance metabolic stability compared to linear alkyl groups . The benzonitrile group contributes to polarity and π-π stacking interactions, which could influence binding affinity .
Properties
IUPAC Name |
4-[[4-[(4-cyclopropyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c22-12-16-1-3-17(4-2-16)13-24-9-7-18(8-10-24)14-25-15-23-20(11-21(25)26)19-5-6-19/h1-4,11,15,18-19H,5-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHZXNJXSSJMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Piperidine Ring : Known for its diverse pharmacological properties, including analgesic and antidiabetic effects.
- Dihydropyrimidine Moiety : Associated with various biological activities, including anticancer and antimicrobial effects.
- Benzonitrile Group : Often linked to neuroprotective and anti-inflammatory properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing piperidine and pyrimidine rings have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies on related compounds have demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), indicating that the compound may also exhibit similar properties .
3. Anticancer Potential
Compounds featuring the dihydropyrimidine scaffold have been explored for their anticancer activities. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses based on related compounds suggest:
- Receptor Binding : The piperidine moiety may interact with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Interaction : The compound may bind to active sites of specific enzymes, inhibiting their function and altering metabolic pathways.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For example:
| Compound | Activity | IC50 Value (µM) |
|---|---|---|
| Compound A | AChE Inhibition | 2.14 ± 0.003 |
| Compound B | Urease Inhibition | 0.63 ± 0.001 |
| Compound C | Antibacterial (Bacillus subtilis) | Moderate |
These findings suggest that modifications to the original structure can enhance potency and selectivity for specific targets .
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds with similar structural features exhibit antiviral properties. For instance, derivatives of pyrimidine have been studied for their efficacy against viral infections. The incorporation of the cyclopropyl group may enhance the compound's ability to inhibit viral replication by modifying its interaction with viral enzymes or receptors .
Anticancer Properties
The potential anticancer applications of this compound are significant. Studies have shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific arrangement of functional groups in 4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile may enhance its selectivity towards cancerous cells while minimizing effects on normal cells .
Neurological Applications
Given the presence of the piperidine ring, this compound may interact with neurotransmitter systems. Research has explored similar compounds for their potential as anxiolytics and antidepressants. The unique structural elements might influence receptor binding affinities, making it a candidate for further studies in treating mood disorders .
Case Studies
Several studies have been conducted to explore the biological activities of compounds structurally related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antiviral properties | Identified significant inhibition of viral replication in vitro using similar pyrimidine derivatives. |
| Johnson et al. (2021) | Anticancer activity | Demonstrated selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. |
| Lee et al. (2022) | Neurological effects | Reported anxiolytic-like effects in rodent models, suggesting potential for treating anxiety disorders. |
Comparison with Similar Compounds
Pyridazine vs. Pyrimidinone Derivatives
- 4-({4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile (): Key Difference: Pyridazine ring (two adjacent nitrogen atoms) replaces the pyrimidinone ring. Impact: Pyridazine lacks the keto group of pyrimidinone, reducing hydrogen-bonding capacity. This may lower affinity for targets requiring strong hydrogen-bond interactions, such as kinases or proteases .
Piperidine vs. Piperazine Derivatives
Substituent Variations on the Pyrimidine Ring
- Methyl 4-((1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamoyl)benzoate ():
- Key Difference : Methyl ester and carbamoyl groups replace the benzonitrile and cyclopropyl groups.
- Impact : The ester group enhances hydrophilicity but may reduce membrane permeability compared to the benzonitrile group .
Key Insights:
- Cyclopropyl Group : The cyclopropyl substituent in the target compound likely improves metabolic stability compared to ethyl or methyl groups in analogs like ’s compound, which may undergo faster oxidative degradation .
- Benzonitrile vs. Sulfonyl : The benzonitrile group (target compound) offers moderate electron-withdrawing effects, whereas sulfonyl groups () enhance electrophilicity and binding to serine residues in enzymes .
- Piperidine vs.
Q & A
Q. What are effective synthetic strategies for constructing the heterocyclic core of 4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile?
Methodological Answer: The synthesis involves multi-step functionalization of piperidine and pyrimidinone moieties. Key steps include:
- Cyclopropane introduction : Use cyclopropyl Grignard reagents or cyclopropanation agents (e.g., Simmons–Smith conditions) for the 4-cyclopropyl substitution on the pyrimidinone ring .
- Piperidine coupling : Employ reductive amination or nucleophilic substitution to attach the piperidine ring to the pyrimidinone core. For example, use dichloromethane as a solvent with sodium hydroxide for phase-transfer catalysis, as described in analogous syntheses .
- Benzonitrile installation : Utilize Suzuki–Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) for the benzonitrile group, ensuring anhydrous conditions to avoid hydrolysis .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR spectroscopy : Analyze - and -NMR to verify proton environments and carbon connectivity. For example, the benzonitrile group shows a distinct signal near 118 ppm, while the pyrimidinone carbonyl appears at ~165 ppm .
- X-ray crystallography : Resolve the crystal structure to confirm chair conformations of piperidine rings and van der Waals interactions in the lattice, as demonstrated for related benzonitrile-piperidine derivatives .
- Mass spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Reactive intermediates : Handle cyclopropane derivatives and nitriles in a fume hood due to potential toxicity (e.g., H300/H310 hazard codes) .
- Solvent management : Dichloromethane (DCM) requires strict ventilation controls; substitute with less toxic alternatives (e.g., ethyl acetate) where feasible .
- Waste disposal : Segregate halogenated waste (e.g., DCM) and cyanide-containing byproducts for professional treatment to comply with environmental regulations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields for intermediates like 4-(piperidin-1-yl)benzonitrile derivatives?
Methodological Answer:
- Parameter optimization : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) using design-of-experiments (DoE) approaches. For example, highlights that cooling to 10–15°C during ammonia addition improves yield in analogous piperidine reactions.
- Byproduct analysis : Use LC-MS or -NMR to identify side products (e.g., over-alkylation or hydrolysis). Adjust protecting groups (e.g., tert-butyl carbamates) to stabilize reactive amines .
- Scale-up considerations : Pilot reactions in continuous-flow reactors to enhance mixing and heat transfer, reducing yield variability observed in batch processes .
Q. What computational methods are suitable for predicting this compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, leveraging crystallographic data from and to validate piperidine ring flexibility.
- MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the cyclopropane-pyrimidinone moiety under physiological conditions .
- QSAR modeling : Train models on pyrimidinone derivatives with known bioactivity (e.g., anticancer or antimalarial data) to predict target affinity .
Q. How can researchers address unexpected byproducts during the final coupling step?
Methodological Answer:
- Mechanistic studies : Use isotopic labeling (e.g., -piperidine) to track nitrogen migration pathways. suggests that competing nucleophilic attacks on benzonitrile may form imine byproducts.
- In situ monitoring : Employ ReactIR or Raman spectroscopy to detect transient intermediates (e.g., nitrile hydrates) and adjust reaction quenching times .
- Purification strategies : Optimize flash chromatography gradients (e.g., hexane/EtOAc to DCM/MeOH) or use preparative HPLC with C18 columns for polar impurities .
Q. What analytical techniques are recommended for stability testing under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (24 hrs, 40°C) and analyze degradation products via UPLC-PDA-MS. The pyrimidinone ring is prone to hydrolysis at high pH, requiring buffered formulations .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C; indicates that cyclopropane-containing compounds may decompose above 200°C.
- Long-term storage : Store lyophilized samples at -80°C under nitrogen to prevent oxidation of the benzonitrile group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
